N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide
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Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21ClN4O3 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a spirocyclic framework and an indole moiety, contribute to its therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Structural Characteristics
The molecular formula of the compound is C19H21ClN4O4S, with a molecular weight of 341.28 g/mol. Key structural elements include:
- Chloroindole Moiety : Enhances interaction with biological targets.
- Spirocyclic Framework : Provides unique spatial orientation that may influence binding affinity.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : It could influence pathways related to cancer cell proliferation and survival.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
Compound | GI50 (nM) | Targeted Cancer Cell Lines |
---|---|---|
3a | 29 | MCF-7, A549 |
4a | 50 | HeLa |
5a | 78 | HCT116 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the effectiveness of these compounds in cancer treatment .
EGFR Inhibition
The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for selected derivatives are as follows:
Compound | IC50 (µM) | Specificity |
---|---|---|
3e | 0.068 | EGFR T790M |
3b | 0.074 | EGFR L858R |
Erlotinib | 0.080 | Reference |
These results indicate that certain derivatives possess comparable or superior inhibitory effects against resistant mutations of EGFR compared to established drugs like erlotinib .
Study on Anticancer Properties
A study focused on the synthesis and biological evaluation of indole derivatives found that this compound exhibited promising anticancer properties against multiple cell lines. The study utilized cell viability assays and determined that the compound significantly reduced cell proliferation without inducing cytotoxicity at lower concentrations .
Mechanistic Insights
Mechanistic studies revealed that the compound interacts with key amino acid residues within the active site of EGFR, forming critical hydrogen bonds and hydrophobic interactions that enhance binding affinity . This interaction profile suggests potential for developing targeted therapies for cancers associated with EGFR mutations.
Properties
Molecular Formula |
C19H21ClN4O3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-13-3-4-15-14(9-13)12(10-22-15)5-8-21-16(25)11-24-17(26)19(23-18(24)27)6-1-2-7-19/h3-4,9-10,22H,1-2,5-8,11H2,(H,21,25)(H,23,27) |
InChI Key |
OCECUVGSLVJVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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